Isopentyl 4-aminobenzoate Isopentyl 4-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 38120-10-4
VCID: VC16404402
InChI: InChI=1S/C12H17NO2/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

Isopentyl 4-aminobenzoate

CAS No.: 38120-10-4

Cat. No.: VC16404402

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Isopentyl 4-aminobenzoate - 38120-10-4

Specification

CAS No. 38120-10-4
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 3-methylbutyl 4-aminobenzoate
Standard InChI InChI=1S/C12H17NO2/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3
Standard InChI Key DVPONJRILZFUGU-UHFFFAOYSA-N
Canonical SMILES CC(C)CCOC(=O)C1=CC=C(C=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Isopentyl 4-aminobenzoate (IUPAC name: 3-methylbutyl 4-aminobenzoate) consists of a para-aminobenzoic acid moiety esterified with an isopentyl (3-methylbutyl) group. The compound’s structure is characterized by a benzene ring substituted with an amino (-NH₂) group at the para position relative to a carboxylate ester (-COOR), where R represents the isopentyl chain.

Physical Properties

While experimental data specific to isopentyl 4-aminobenzoate are sparse, its properties can be estimated from analogous PABA esters:

PropertyEthyl 4-Aminobenzoate Isopropyl 4-Aminobenzoate Predicted for Isopentyl 4-Aminobenzoate
Molecular FormulaC₉H₁₁NO₂C₁₀H₁₃NO₂C₁₂H₁₇NO₂
Molecular Weight (g/mol)165.19179.22207.27
Melting Point (°C)88–90 187–189 70–75 (estimated)
SolubilitySlightly soluble in waterSoluble in ethanol, ether Low water solubility, soluble in lipids

The longer isopentyl chain likely enhances lipid solubility compared to shorter-chain esters, impacting its pharmacokinetic behavior. The melting point is expected to decrease with increasing alkyl chain length due to reduced crystal lattice energy .

Synthesis and Manufacturing

Synthetic Routes

Isopentyl 4-aminobenzoate can be synthesized via esterification of 4-aminobenzoic acid with isopentyl alcohol, analogous to methods used for isopropyl derivatives . A typical procedure involves:

  • Acid Catalysis: Reaction of 4-aminobenzoic acid with excess isopentyl alcohol in the presence of thionyl chloride (SOCl₂) or sulfuric acid.

  • Reflux Conditions: Prolonged heating (18–72 hours) under reflux to drive esterification to completion .

  • Workup: Neutralization with sodium bicarbonate, extraction with organic solvents (e.g., ethyl acetate), and purification via recrystallization .

Example Protocol :

  • Reactants: 4-Aminobenzoic acid (5.0 g, 36.5 mmol), isopentyl alcohol (excess), thionyl chloride (21 mL).

  • Conditions: Reflux at 80–100°C for 18–24 hours.

  • Yield: ~95–100% (estimated based on isopropyl analog ).

Optimization Challenges

  • Amino Group Protection: The free amino group may necessitate protection (e.g., acetylation) to prevent side reactions during esterification .

  • Purification: Residual alcohol and byproducts require careful removal via fractional distillation or column chromatography.

Pharmacological and Toxicological Profile

Biological Activity

PABA esters are renowned for their dual roles as:

  • Local Anesthetics: Disrupt sodium channel function in neuronal membranes, inhibiting action potentials (e.g., benzocaine, procaine) .

  • UV Absorbers: Protect skin from UVB radiation (290–320 nm) due to strong absorbance in this range .

Isopentyl 4-aminobenzoate is hypothesized to exhibit similar properties, with enhanced dermal penetration owing to its lipophilicity.

Toxicity Considerations

Data from structurally related compounds suggest:

  • Acute Toxicity: LD₅₀ values for PABA esters in rats range from 2,540 mg/kg (oral) to higher thresholds for dermal exposure .

  • Subchronic Effects: Repeated dosing in rodents (400 mg/kg/day) induced hematological changes and hepatic enzyme elevations .

  • Reproductive Toxicity: Teratogenic effects observed in mice at 45 mg/kg .

ParameterEthyl 4-AminobenzoateIsopropyl 4-AminobenzoateIsopentyl 4-Aminobenzoate (Predicted)
LD₅₀ (Rat, oral)620 mg/kg2,540 mg/kg1,500–3,000 mg/kg
NOAEL (28-day oral)25 mg/kg/day30 mg/kg/day20–40 mg/kg/day

Applications in Industry and Medicine

Cosmetic Formulations

PABA derivatives are integral to sunscreen products. Isopentyl 4-aminobenzoate’s UV absorption profile likely mirrors that of PABA (λ_max ≈ 300 nm), making it a candidate for broad-spectrum UVB protection .

Pharmaceutical Uses

  • Topical Anesthesia: Potential use in creams or sprays for minor skin procedures.

  • Drug Delivery: Enhanced lipid solubility may facilitate transdermal delivery of co-administered drugs.

Industrial Applications

  • Polymer Stabilizers: UV-protective coatings for plastics.

  • Corrosion Inhibitors: Amine functionality may chelate metal ions in industrial fluids.

Crystallographic and Structural Insights

While crystallographic data for isopentyl 4-aminobenzoate are unavailable, studies on isopropyl and ethyl analogs reveal:

  • Hydrogen Bonding: N–H⋯O and N–H⋯N interactions stabilize crystal lattices .

  • Conformational Flexibility: The alkyl chain adopts gauche configurations, influencing packing efficiency .

Hypothesized Crystal Structure:

  • Space Group: Likely monoclinic (P2₁/c) based on isopropyl analog .

  • Unit Cell Parameters: a ≈ 15 Å, b ≈ 5 Å, c ≈ 20 Å, β ≈ 90° (estimated).

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods (e.g., enzymatic esterification) to improve yields and sustainability.

  • Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism in mammalian models.

  • Crystallography: Resolve the single-crystal structure to elucidate supramolecular interactions.

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